molecular formula C12H17NO3 B1662820 Bucetin CAS No. 1083-57-4

Bucetin

Cat. No.: B1662820
CAS No.: 1083-57-4
M. Wt: 223.27 g/mol
InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N
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Description

Efaproxiral sodium is a synthetic allosteric modifier of hemoglobin. It is primarily used to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues. This compound has been investigated for its potential to improve the efficacy of radiation therapy in cancer treatment by increasing the oxygen levels in tumor tissues .

Mechanism of Action

Bucetin is an intriguing compound with a rich history in the field of medicine. Despite its withdrawal from the market due to renal toxicity , its mechanism of action and pharmacological properties continue to be of interest.

Target of Action

It is known that this compound is an analgesic and antipyretic medication , suggesting that it likely interacts with pain and temperature regulation pathways in the body.

Result of Action

This compound was used as an analgesic and antipyretic medication, indicating that it was effective in relieving pain and reducing fever . It was withdrawn from the market in 1986 due to renal toxicity , suggesting that its action resulted in adverse effects on the kidneys.

Biochemical Analysis

Biochemical Properties

It is known to be similar to phenacetin , which interacts with various enzymes and proteins in the body

Cellular Effects

It is known that Bucetin was withdrawn due to renal toxicity , suggesting that it may have had adverse effects on kidney cells

Molecular Mechanism

It is known to be chemically similar to phenacetin , which suggests that it may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of efaproxiral sodium involves several steps:

    Acylation Reaction: This step involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate compound.

    O-Alkylation Reaction: The intermediate is then subjected to an O-alkylation reaction with phenol to form the desired product.

    Purification: The final product is purified to achieve a high purity level of up to 99.50%.

Chemical Reactions Analysis

Efaproxiral sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Scientific Research Applications

Efaproxiral sodium has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used to study the effects of oxygenation on biological tissues.

    Medicine: It has been investigated for its potential to enhance the efficacy of radiation therapy in cancer treatment by increasing the oxygen levels in tumor tissues.

    Industry: It is used in the production of various pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Efaproxiral sodium is similar to other allosteric modifiers of hemoglobin, such as bezafibrate. it is unique in its ability to significantly decrease the oxygen-binding affinity of hemoglobin and enhance the oxygenation of hypoxic tissues. Other similar compounds include:

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWQASKBFCRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020721
Record name 3-Hydroxy-4-butyrophenetidide
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-57-4, 156674-10-1, 156674-11-2
Record name Bucetin
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Record name Bucetin [INN:BAN:JAN]
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Record name Bucetin, (-)-
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Record name Bucetin, (+)-
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Record name Bucetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13278
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Record name Bucetin
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Record name Bucetin
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Record name Butanamide, N-(4-ethoxyphenyl)-3-hydroxy-
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Record name Bucetin
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Record name BUCETIN
Source FDA Global Substance Registration System (GSRS)
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Record name BUCETIN, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCETIN, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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